molecular formula C25H23NO4S B2818996 (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1448069-27-9

(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2818996
CAS RN: 1448069-27-9
M. Wt: 433.52
InChI Key: SZXSUCRAURBCNM-UHFFFAOYSA-N
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Description

(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone, commonly known as PSX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSX is a potent and selective inhibitor of a class of enzymes called protein kinases, which play a crucial role in cell signaling and regulation.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Molecular Structure : The compound (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone, as part of a broader class of boric acid ester intermediates with benzene rings, has been synthesized through a multi-step substitution reaction. Advanced techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction confirm the structure of these compounds. Density functional theory (DFT) calculations further support the structural findings, revealing insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds (Huang et al., 2021).

Catalytic and Biological Applications

  • Organocatalysis in Asymmetric Synthesis : A derivative of this compound, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, has shown significant efficiency as an organocatalyst for asymmetric Michael addition reactions. This usage highlights its potential in synthesizing various γ-nitro carbonyl compounds with high yield and stereoselectivity, demonstrating its applicability in organic synthesis and pharmaceutical research (Singh et al., 2013).

  • Synthesis of Bioactive Compounds : Compounds similar to (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone have been synthesized, with applications in producing bioactive molecules. These synthesized derivatives have demonstrated potential herbicidal and insecticidal activities, suggesting a role in the development of new agricultural chemicals (Wang et al., 2015).

Advanced Materials and Chemical Processes

  • Process Development and Industrial Synthesis : Related compounds have been developed for industrial-scale synthesis, with an emphasis on high yield and purity. The process involves innovative steps like ortho lithiation, condensation, and oxidation, highlighting the compound's relevance in advanced chemical manufacturing (Kopach et al., 2010).

  • Protecting Groups in Peptide Synthesis : The 9H-xanthen-9-yl group, a component of the compound , has been used effectively as a protecting group in peptide synthesis. This application underscores the compound's utility in biochemistry, particularly in the synthesis of complex biological molecules (Han & Bárány, 1997).

properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c27-25(24-20-12-4-6-14-22(20)30-23-15-7-5-13-21(23)24)26-16-8-9-18(26)17-31(28,29)19-10-2-1-3-11-19/h1-7,10-15,18,24H,8-9,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXSUCRAURBCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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